molecular formula C9H10N2O3 B13967242 Methyl 5-acetamidopyridine-2-carboxylate CAS No. 33919-50-5

Methyl 5-acetamidopyridine-2-carboxylate

Cat. No.: B13967242
CAS No.: 33919-50-5
M. Wt: 194.19 g/mol
InChI Key: XKCNUJFWBOBWNV-UHFFFAOYSA-N
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Description

Methyl 5-acetamidopyridine-2-carboxylate is an organic compound with a pyridine ring substituted with an acetamido group at the 5-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamidopyridine-2-carboxylate typically involves the acylation of 5-amino-2-pyridinecarboxylic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamidopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 5-amino-2-pyridinecarboxylate derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-acetamidopyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-acetamidopyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromopyridine-2-carboxylate: Similar structure but with a bromine substituent.

    Methyl 5-nitropyridine-2-carboxylate: Contains a nitro group instead of an acetamido group.

    Methyl 5-aminopyridine-2-carboxylate: Has an amino group at the 5-position.

Uniqueness

Methyl 5-acetamidopyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

33919-50-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 5-acetamidopyridine-2-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-8(10-5-7)9(13)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

XKCNUJFWBOBWNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

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